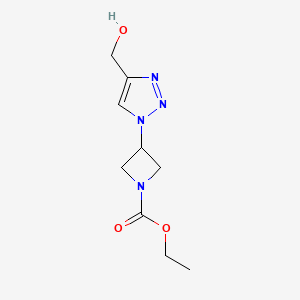

ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[4-(hydroxymethyl)triazol-1-yl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-2-16-9(15)12-4-8(5-12)13-3-7(6-14)10-11-13/h3,8,14H,2,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZOUFQFMOQLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing heterocycle. The presence of the triazole ring enhances its biological profile, making it a candidate for various pharmacological applications.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Azetidine derivatives are known to influence various biochemical pathways, including:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Modulation: It could modulate receptor activity, impacting signaling pathways that regulate cellular functions.

Biochemical Pathways

The interactions with biological targets can lead to significant alterations in cellular behavior. For instance, compounds with triazole moieties have been shown to exhibit antimicrobial and antifungal activities by disrupting cell wall synthesis in pathogens.

Biological Activity Data

Research has demonstrated that this compound exhibits notable biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Anticancer | Potential cytotoxic effects on cancer cell lines have been observed. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine release. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in medicinal applications:

- Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry reported that derivatives of triazole compounds show significant antibacterial properties against resistant strains of Staphylococcus aureus .

- Cytotoxicity Against Cancer Cells: In vitro studies indicated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways .

- Inflammation Modulation: Research indicates that compounds similar to this compound can inhibit the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties is crucial for assessing the bioavailability and therapeutic potential of this compound:

- Absorption: The compound is likely absorbed through gastrointestinal routes.

- Metabolism: Metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.

- Excretion: Renal excretion is expected for metabolites.

Safety assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to establish comprehensive safety data.

Scientific Research Applications

Here's information regarding the compound ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate, its related compounds, and their applications:

Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

- Description : Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate, also known as ethyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate, is a chemical compound with the molecular formula and a molecular weight of 185.18 g/mol .

- Synonyms : This compound has several synonyms, including 3912-22-9, Ethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate, and SCHEMBL16612622 .

- Computed Descriptors :

- Crystal Structure : Crystal structure depiction is available . The Hermann-Mauguin space group symbol is P 1 21/n 1, the Hall space group symbol is -P 2yn, and the Space group number is 14 .

Related Compounds

- **3-C_6H_{11}N_3O_2$$ . It is harmful if swallowed and causes skin irritation .

- Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate : Information on this compound, including price and delivery time, can be requested .

Applications

While a detailed article focusing solely on the applications of this compound was requested , the search results do not provide specific applications for this exact compound. However, the broader context of triazoles and related compounds suggests potential applications in:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, we compare it with structurally analogous compounds from recent literature and commercial sources. Key comparisons focus on substituent effects , synthetic accessibility , and biological relevance .

Table 1: Structural and Functional Comparison of Triazole-Azetidine/Piperidine Derivatives

Key Observations:

Substituent Impact on Solubility: The ethyl carboxylate group in the target compound balances polarity and lipophilicity, making it more soluble than the tert-butyl analogs (e.g., CAS 2098109-28-3) but less water-soluble than the hydrochlorinated aminomethyl derivative (CAS 2137640-21-0) . The hydroxymethyl group enhances hydrogen-bonding capacity compared to non-polar substituents (e.g., fluorinated chains in Compound 16) .

Ring System Differences: Azetidine vs. Piperidine derivatives (e.g., CAS 2098109-28-3) offer more flexibility, which may improve bioavailability .

Synthetic Accessibility :

- The target compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a widely used "click chemistry" method . This contrasts with fluorinated analogs (e.g., Compound 16), which require multi-step conjugation of perfluorinated chains, increasing synthetic complexity .

The aminomethyl-triazole analog (CAS 2137640-21-0) is explicitly noted for its utility in peptide coupling and protein-targeting studies due to its primary amine functionality .

Preparation Methods

Synthetic Strategy Overview

The preparation of this compound typically involves:

- Formation of the azetidine ring with appropriate substituents.

- Introduction of the 1,2,3-triazole ring via cycloaddition or nucleophilic substitution.

- Functionalization at the triazole 4-position with a hydroxymethyl group.

- Protection and deprotection steps to install the ethyl carboxylate group at azetidine nitrogen.

Preparation of the Azetidine Core

A key intermediate is often ethyl azetidine-1-carboxylate derivatives. According to recent literature on azetidine amino acid derivatives, the azetidine ring can be prepared starting from azetidin-3-one through a Horner–Wadsworth–Emmons (HWE) reaction to yield (N-Boc-azetidin-3-ylidene)acetate, followed by further functionalization.

- The HWE reaction uses methyl 2-(dimethoxyphosphoryl)acetate and azetidin-3-one with a base such as sodium hydride in dry tetrahydrofuran (THF).

- The product is purified by vacuum distillation to avoid impurities like mineral oil.

- This intermediate contains an α,β-unsaturated ester functionality suitable for further nucleophilic additions.

Functionalization of the Triazole Ring

The hydroxymethyl group at the 4-position of the triazole ring is typically introduced by selective substitution or reduction methods:

- Hydroxymethylation can be achieved by reacting the triazole with formaldehyde derivatives under controlled conditions.

- Alternatively, the hydroxymethyl group can be introduced via nucleophilic substitution of a suitable leaving group precursor on the triazole ring.

Protection and Deprotection Steps

The azetidine nitrogen is often protected as a carbamate (e.g., ethyl carbamate) to stabilize the molecule and facilitate purification.

- The ethyl carboxylate group is introduced via carbamate formation using ethyl chloroformate or similar reagents.

- Deprotection steps, if necessary, are performed under mild acidic or basic conditions to avoid ring opening or degradation.

Summary of Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| HWE Reaction | Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF | ~72 | Purification by vacuum distillation |

| Triazole Addition | 1,2,4-Triazole, K2CO3, MeCN | ~65 | Optimized from 46% with DBU catalyst |

| Hydroxymethylation | Formaldehyde or equivalent, controlled conditions | Variable | Selective substitution on triazole |

| Carbamate Formation | Ethyl chloroformate, base | High | Protects azetidine nitrogen |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, and what methodological considerations are critical for reproducibility?

- Answer: The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole moiety, followed by azetidine ring functionalization. Key steps include:

- Triazole Formation: Reaction of propargyl azetidine precursors with azides under CuSO₄/ascorbate conditions (room temperature, 12–24 hours) .

- Hydroxymethyl Group Introduction: Post-cyclization modification via hydroxymethylation using formaldehyde derivatives under basic conditions .

- Esterification: Final carboxylate protection using ethyl chloroformate in anhydrous dichloromethane .

- Reproducibility Tips: Control moisture levels during CuAAC, monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and azetidine substitution patterns. Key signals include:

- Triazole proton: δ 7.8–8.2 ppm (singlet).

- Azetidine CH₂: δ 3.5–4.5 ppm (multiplet) .

- X-Ray Crystallography: Resolves stereochemistry and bond angles. For example, triazole C–N bond lengths (1.31–1.33 Å) and azetidine puckering parameters (θ ≈ 15°) are critical for validating computational models .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂Et at m/z 44) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what experimental design principles apply?

- Answer:

- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design identified Cu(I) concentration (0.1–0.3 mol%) and reaction time (12–24 h) as critical factors for triazole yield .

- Process Analytical Technology (PAT): In-line FTIR monitors azide consumption to prevent over- or under-reaction .

- Scale-Up Challenges: Address exothermicity in CuAAC via controlled addition of azides and temperature ramping (ΔT ≤ 5°C/min) .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Answer:

- Byproduct Analysis: LC-MS and 2D NMR (e.g., HSQC, HMBC) identify common impurities such as regioisomeric triazoles (e.g., 1,4- vs. 1,5-substitution) or ester hydrolysis products .

- Computational Validation: Density Functional Theory (DFT) predicts regioselectivity and transition states. For example, ΔG‡ calculations explain preferential formation of 1,4-triazole isomers due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) .

- Controlled Degradation Studies: Expose intermediates to stress conditions (heat, light, humidity) to identify labile functional groups (e.g., hydroxymethyl oxidation) .

Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological activity of this compound?

- Answer:

- Target Identification: Molecular docking (AutoDock Vina) screens against kinases (e.g., CDK2) or bacterial enzymes (e.g., FabH). The triazole-hydroxymethyl moiety shows hydrogen bonding with active-site residues (e.g., Lys33, Asp145) .

- QSAR Modeling: Use Hammett σ constants and logP values to correlate substituent effects (e.g., hydroxymethyl electron-donating ability) with antimicrobial IC₅₀ values (R² > 0.85 in training sets) .

- ADMET Prediction: SwissADME estimates bioavailability (TPSA ≈ 80 Ų) and blood-brain barrier penetration (low, due to polar hydroxymethyl group) .

Q. What advanced techniques characterize the compound’s stability and degradation pathways under physiological conditions?

- Answer:

- Forced Degradation Studies:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 48 h; monitor ester hydrolysis via HPLC (retention time shift from 12.5 to 8.2 min) .

- Oxidative Stability: Treat with H₂O₂ (3% v/v) to assess hydroxymethyl oxidation to carboxylate (confirmed by IR carbonyl stretch at 1720 cm⁻¹) .

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; quantify degradation products (e.g., azetidine ring-opening via LC-MS/MS) .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze contradictory bioactivity data across different assay platforms?

- Answer:

- Meta-Analysis: Apply random-effects models to aggregate IC₅₀ values from cell-based (e.g., MTT) vs. enzyme-inhibition assays. Adjust for batch effects using z-score normalization .

- Assay-Specific Confounders: For cell-based assays, control for membrane permeability (e.g., logD at pH 7.4) and efflux pump activity (P-gp inhibition assays) .

Q. What experimental and computational approaches validate the compound’s mechanism of action in target engagement studies?

- Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization (e.g., CDK2) after compound treatment (ΔTm ≥ 2°C indicates binding) .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ ≈ 1×10⁵ M⁻¹s⁻¹, kd ≈ 1×10⁻³ s⁻¹) to confirm reversible inhibition .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (50 ns trajectories) to identify stable binding poses (RMSD < 2 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.